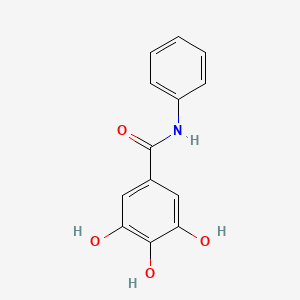

Gallanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6262-27-7 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

3,4,5-trihydroxy-N-phenylbenzamide |

InChI |

InChI=1S/C13H11NO4/c15-10-6-8(7-11(16)12(10)17)13(18)14-9-4-2-1-3-5-9/h1-7,15-17H,(H,14,18) |

InChI Key |

HLVGXGQCLASQJU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)O)O)O |

Other CAS No. |

6262-27-7 |

Synonyms |

gallanilide gallanilide (603) N-(beta-diethylaminoethyl)-N-(2-methylphenyl)-3',4',5'-trimethoxycarboxamide maleate |

Origin of Product |

United States |

Foundational & Exploratory

Gallanilide: A Comprehensive Technical Guide to Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallanilide, scientifically known as N-phenyl-3,4,5-trihydroxybenzamide, is a synthetic derivative of gallic acid, a naturally occurring polyphenol renowned for its diverse biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological applications of this compound. Drawing upon established methodologies for the synthesis of gallic acid amides, this document outlines detailed experimental protocols. Furthermore, it presents a thorough analysis of the expected analytical data for the characterization of this compound, based on spectroscopic data from structurally related compounds. The guide also explores the promising biological activities of this compound, focusing on its potential as an antioxidant and anti-inflammatory agent, and elucidates the key signaling pathways, namely the NF-κB and Keap1-Nrf2 pathways, that are likely modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants and fruits, and is known for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Chemical modification of gallic acid, such as through the formation of amides, offers a promising strategy to enhance its pharmacological profile.[3] this compound, the amide derivative of gallic acid and aniline, is a molecule of significant interest due to the combined structural features of a polyphenol and a phenylamide. This guide details the synthesis and characterization of this compound and explores its potential biological activities based on the known properties of its parent compounds and structurally similar molecules.

Synthesis of this compound (N-phenyl-3,4,5-trihydroxybenzamide)

The synthesis of this compound typically involves a multi-step process to circumvent the reactivity of the hydroxyl groups of gallic acid during amide bond formation. The general strategy includes the protection of the hydroxyl groups, followed by activation of the carboxylic acid and subsequent amidation with aniline, and finally, deprotection to yield the desired product.

Synthesis Workflow

References

The Core Mechanism of Action of Gallanilide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallanilide derivatives, a class of compounds characterized by a gallic acid moiety linked to an aniline through an amide bond, have emerged as a promising scaffold in medicinal chemistry. Their structural similarity to known bioactive molecules, coupled with the inherent biological activities of both gallic acid and anilide substructures, has prompted extensive research into their therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound derivatives, focusing on their interactions with key cellular targets and the resultant modulation of signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of this versatile class of compounds.

The primary mechanisms of action for this compound and structurally related anilide derivatives converge on two principal areas: Histone Deacetylase (HDAC) inhibition and Adenosine Receptor antagonism . These interactions can lead to potent anti-cancer effects and modulation of various physiological processes.

Histone Deacetylase (HDAC) Inhibition

A significant body of evidence points to the ability of anilide-containing compounds to inhibit histone deacetylases (HDACs), a family of enzymes that play a critical role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs by derivatives such as gallanilides can restore the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.

Several studies have demonstrated that anilide and hydroxamic acid derivatives can inhibit recombinant human HDAC enzymes with IC50 values ranging from the low nanomolar to the micromolar range[1]. This inhibition leads to the hyperacetylation of histones within cancer cells, a hallmark of HDAC inhibitor activity. Downstream effects include the induction of p21(WAF1/Cip1) expression, a key regulator of cell cycle progression, ultimately leading to cell cycle arrest[1].

Quantitative Data: HDAC Inhibition

| Compound Class | Target | IC50 Value | Reference |

| Anilide/Hydroxamate Derivatives | Recombinant Human HDACs | Micromolar to low Nanomolar | [1] |

| Chrysin Derivatives (C22, C23, C24) | HDACs | 27.13 ± 2.74 µM to 47.47 ± 1.13 µM | [2] |

| Chrysin Derivative (C22) | HDAC8 | 75.37 ± 3.42 µM | [2] |

| [3]-Shogaol Pyrazole Derivative (6b) | HDAC8 | 23.19 ± 1.57 µM | [2] |

| 1,3,4-Oxadiazole Hydroxamates (2t, 2x) | HDAC1 | Potent and Selective | [3] |

| 1,3,4-Oxadiazole 2-Aminoanilide (3i) | HDAC1 | Potent and Selective | [3] |

Signaling Pathway: HDAC Inhibition and Downstream Effects

The inhibition of HDACs by this compound derivatives initiates a cascade of events leading to anti-tumor activity. This can be visualized as a direct pathway from enzyme inhibition to cellular outcomes.

Adenosine Receptor Antagonism

Another well-defined mechanism of action for anilide derivatives is the antagonism of adenosine receptors, particularly the A2B subtype. Adenosine receptors are G protein-coupled receptors that are involved in a wide range of physiological processes, and their dysregulation has been implicated in various diseases, including cancer and inflammatory conditions.

Research on 8-phenylxanthine derivatives bearing an anilide side chain has revealed highly potent and selective antagonists for the human A2B adenosine receptor[4]. The anilide moiety, particularly when substituted with electron-withdrawing groups in the para-position, was found to be crucial for high-affinity binding[4].

Quantitative Data: Adenosine Receptor Antagonism

| Compound | Target | Ki Value | Selectivity | Reference |

| Unsubstituted Anilide (12) | Human A2B | 1.48 nM | Moderately selective vs. A1/A2A | [4] |

| p-Aminoacetophenone Derivative (20) | Human A2B | 1.39 nM | Highly selective | [4] |

| p-Cyanoanilide (27) | Human A2B | 1.97 nM | 400-fold vs. A1, 245-fold vs. A2A, 123-fold vs. A3 | [4] |

| N-hydroxysuccinimide ester (4b) | Human A2B | 9.75 nM | ~20-fold vs. A1/A2A/A3 | [4] |

| 1,2-dimethylmaleimide derivative (4c) | Human A2B | 19 nM | 160-fold vs. A1, 100-fold vs. A2A, 35-fold vs. A3 | [4] |

Signaling Pathway: A2B Adenosine Receptor Antagonism

The antagonism of the A2B adenosine receptor by this compound-like structures can disrupt downstream signaling cascades that are often upregulated in pathological conditions.

Anticancer Activity and Other Potential Mechanisms

Beyond specific enzyme and receptor targets, this compound derivatives have demonstrated broader anticancer activities. Studies on gallic acid esters and related compounds have shown antiproliferative effects against various cancer cell lines, including human leukemia HL-60 and prostate cancer DU145[5]. The mechanisms underlying these effects are often multifactorial and can include the induction of apoptosis and cell cycle arrest[5].

Furthermore, the structural resemblance of gallanilides to kinase inhibitors suggests that they may also target various protein kinases involved in cancer cell proliferation and survival. Guanidinium-based derivatives, which share some structural features with gallanilides, have shown inhibitory activity against RAF-1/MEK-1 kinases[6]. While direct evidence for this compound-mediated kinase inhibition is still emerging, it represents a plausible and important area for future investigation.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

Objective: To assess the cytotoxic or antiproliferative effects of this compound derivatives on cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression and Signaling Pathway Modulation

Objective: To determine the effect of this compound derivatives on the expression levels and phosphorylation status of key proteins in cellular signaling pathways.

Principle: Western blotting uses SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by molecular weight. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with specific primary antibodies against the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.

Protocol:

-

Cell Lysis: Treat cells with the this compound derivative for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., acetylated histones, p21, phosphorylated kinases) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

Conclusion

This compound derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. The core mechanisms of action identified to date primarily involve the inhibition of histone deacetylases and the antagonism of adenosine receptors, both of which are highly relevant targets in oncology and other disease areas. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to further explore the structure-activity relationships and therapeutic applications of this promising class of compounds. Future research should focus on elucidating the specific molecular targets of novel this compound derivatives and on evaluating their efficacy and safety in preclinical models.

References

- 1. Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Benzanilides: A Technical Guide

Substituted benzanilides represent a versatile class of compounds with a wide spectrum of biological activities, making them a significant area of interest for researchers in medicinal chemistry and drug development. The core structure, consisting of two aromatic rings linked by an amide bond, allows for extensive chemical modification, leading to a diverse range of pharmacological effects. This guide provides an in-depth overview of the key biological activities of substituted benzanilides, focusing on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

General Synthesis of Substituted Benzanilides

The most common laboratory synthesis of benzanilides involves the acylation of a substituted aniline with a substituted benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of substituted benzanilides.

Anticancer Activity

Several studies have highlighted the potential of substituted benzanilides, particularly thiobenzanilides, as potent anticancer agents. These compounds have been shown to induce cytotoxicity and apoptosis in various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Substituted thiobenzanilides have been demonstrated to induce apoptosis in human melanoma cells (A375) through a mitochondria-dependent pathway.[2] The proposed mechanism involves the disruption of mitochondrial function, leading to the activation of downstream apoptotic effectors.

Caption: Proposed apoptotic pathway induced by thiobenzanilides in cancer cells.[2]

Quantitative Data: Cytotoxicity of Thiobenzanilides

The cytotoxic effects of novel thiobenzanilides were evaluated against human melanoma A375 cells, demonstrating significantly higher potency compared to their nitrobenzanilide counterparts.[2]

| Compound | Structure (General) | Cell Line | IC50 (µM) |

| 4a | N-(4-nitrophenyl)-4-nitrothiobenzamide | A375 | 1.5 |

| 4b | N-(4-bromophenyl)-4-nitrothiobenzamide | A375 | 2.3 |

| 4c | N-(4-trifluoromethylphenyl)-4-nitrothiobenzamide | A375 | 3.1 |

| 3a | N-(4-nitrophenyl)-4-nitrobenzamide | A375 | > 50 |

| 3b | N-(4-bromophenyl)-4-nitrobenzamide | A375 | > 50 |

| 3c | N-(4-trifluoromethylphenyl)-4-nitrobenzamide | A375 | > 50 |

Data sourced from: Synthesis and biological evaluation of thiobenzanilides as anticancer agents.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, HCT-116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized benzanilide derivatives and incubated for an additional 48-72 hours.[3]

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined.[3]

Antimicrobial Activity

Substituted benzanilides and related structures like thiobenzanilides have demonstrated notable activity against a range of bacterial and fungal pathogens.[4][5] The substitutions on both the benzoyl and aniline rings play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Data: Antimicrobial Activity

A series of substituted benzamides were synthesized and evaluated for their in vitro antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) was determined for various Gram-positive and Gram-negative bacteria and fungi.

Antibacterial Activity (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli |

| 8i | 6.25 | 12.5 | 25 |

| 9 | 12.5 | 25 | 50 |

| Ciprofloxacin | 2 | 1 | 1 |

Antifungal Activity (MIC in µg/mL)

| Compound | C. albicans | A. niger |

| 8i | 12.5 | 25 |

| 9 | 25 | 50 |

| Fluconazole | 8 | 10 |

Data sourced from: Synthesis, antimicrobial, and QSAR studies of substituted benzamides.[5] Note: Structures for compounds 8i and 9 are complex and detailed in the source publication.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).[6]

-

Serial Dilution: The test compounds (substituted benzanilides) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, substituted benzanilides have been investigated for a variety of other therapeutic applications.

-

Potassium Channel Activation: Certain derivatives have been identified as potent smooth muscle relaxants that act by opening BK (big potassium) channels, suggesting potential applications as vasodilating agents.[7]

-

Enzyme Inhibition: Different substitution patterns have led to the development of benzanilides as inhibitors of various enzymes, including HIV integrase,[8] cholinesterases (implicated in Alzheimer's disease),[9] and carbonic anhydrases.[10]

-

Spasmolytic Activity: Novel benzanilides have shown spasmolytic effects on smooth muscle preparations, with one compound exhibiting an IC50 of 3.25 µM.[11]

Conclusion

The substituted benzanilide scaffold is a privileged structure in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. The ease of synthesis and the ability to modulate pharmacological effects through targeted substitutions make this class of compounds highly attractive for drug discovery programs. The potent anticancer and antimicrobial activities, in particular, highlight the therapeutic potential of benzanilide derivatives. Further research focusing on optimizing structure-activity relationships, elucidating detailed mechanisms of action, and evaluating in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

- 1. webqc.org [webqc.org]

- 2. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of caffeoyl benzanilides as dual inhibitors of HIV integrase and CCR5 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Anticancer Activity: A Technical Guide to the Structure-Activity Relationship of Gallanilide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical structural determinants for the anticancer activity of gallanilide analogs and related gallic acid derivatives. Gallic acid, a naturally occurring phenolic compound, has garnered significant attention for its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and antineoplastic effects. Its derivatives, particularly gallanilides (N-phenyl-3,4,5-trihydroxybenzamides), represent a promising class of compounds in the development of novel cancer therapeutics. This document provides a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.

Structure-Activity Relationship of this compound Analogs

The anticancer potency of this compound analogs is intricately linked to their chemical structure, with modifications to both the galloyl and anilide moieties significantly influencing their activity. The core galloyl group, with its three hydroxyl substituents, is a crucial feature for the biological effects of these compounds.

Key Structural Features Influencing Anticancer Activity:

-

The Galloyl Moiety: The 3,4,5-trihydroxybenzoyl group is a well-established pharmacophore responsible for the antioxidant and pro-apoptotic activities of many natural polyphenols. The number and position of the hydroxyl groups on the aromatic ring are critical for these effects.

-

The Anilide Linkage: The amide bond in gallanilides provides a scaffold for introducing diverse substituents via the N-phenyl ring. This allows for the modulation of physicochemical properties such as lipophilicity, which can impact cell permeability and target engagement.

-

Substituents on the N-phenyl Ring: The nature, position, and size of substituents on the anilide phenyl ring play a pivotal role in determining the cytotoxic potency. Electron-withdrawing or -donating groups, halogens, and heterocyclic rings have all been explored to enhance anticancer efficacy.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of gallic acid and its derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: Cytotoxicity of Gallic Acid in Human Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| T24 | Bladder Cancer | 21.73 (24h), 18.62 (48h), 11.59 (72h) | |

| T47D | Breast Cancer | 20.86 |

Table 2: Cytotoxicity of Gallic Acid Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Gallic acid-alginate-chitosan nanoparticle | Nanoparticle | T47D (Breast) | 9.03 µg/mL | |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | N-phenylbenzamide | Enterovirus 71 (in Vero cells) | 5.7 ± 0.8 - 12 ± 1.2 | |

| Gallic hydrazone-indole derivative | Hydrazone | HCT-116 (Colon), MCF-7 (Breast) | Data not quantified in abstract |

Mechanism of Action

This compound analogs exert their anticancer effects through a variety of mechanisms, primarily centered around the induction of apoptosis and the modulation of critical cellular signaling pathways.

The anticancer activity of gallic acid and its derivatives is often attributed to the induction of apoptosis through multiple pathways. This can involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. Furthermore, these compounds can regulate the expression of pro-apoptotic and anti-apoptotic proteins, inhibit matrix metalloproteinases (MMPs) to prevent metastasis, and cause cell cycle arrest.

Several key signaling pathways are implicated in the anticancer effects of gallic acid derivatives:

-

PI3K/Akt/NF-κB Pathway: This pathway is crucial for cell survival and proliferation. Gallic acid has been shown to induce apoptosis in bladder cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell growth, differentiation, and apoptosis. Gallic acid and its derivatives can modulate this pathway to induce anticancer effects.

-

EGFR Signaling: The epidermal growth factor receptor (EGFR) is often overexpressed in cancer cells and promotes their growth. Gallic acid can suppress the progression of triple-negative breast cancer by modulating EGFR signaling.

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs involves a range of in vitro assays. Below are detailed protocols for some of the key experiments.

Cell Viability Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: While gently vortexing, add the cell pellet dropwise to ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins to understand the effect of a compound on signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-PI3K, p-Akt, total PI3K, total Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound analogs.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by gallic acid analogs.

Caption: General experimental workflow for the evaluation of this compound analogs.

Gallanilide: Unveiling its Role as a Potassium Channel Modulator - A Technical Guide

Disclaimer: The current body of publicly accessible scientific literature does not contain direct evidence to definitively classify gallanilide as a potassium channel opener. While some research points to its effects on cardiac action potentials, which are heavily influenced by potassium channel activity, detailed mechanistic studies clarifying its specific action on potassium channels are not available through standard search methodologies. This guide, therefore, synthesizes the available information on related compounds and the general principles of potassium channel modulation to provide a theoretical framework for researchers, scientists, and drug development professionals interested in investigating the potential of this compound and its derivatives.

Introduction to Potassium Channels and Their Therapeutic Importance

Potassium (K+) channels are a diverse group of ion channels that play a crucial role in regulating the electrical potential across cell membranes. By controlling the flow of K+ ions, they influence a wide range of physiological processes, including neuronal excitability, muscle contraction, and hormone secretion. Their importance is underscored by their involvement in various pathological conditions, making them attractive targets for therapeutic intervention.

Potassium Channel Openers (KCOs) are a class of drugs that enhance the activity of K+ channels, leading to membrane hyperpolarization. This hyperpolarization makes it more difficult for excitable cells to reach the threshold for firing an action potential, resulting in a general dampening of cellular activity. This mechanism is the basis for their use in treating conditions such as hypertension, epilepsy, and angina.

This compound: A Compound of Interest

This compound, with the chemical name N-phenyl-3,4,5-trihydroxybenzamide, belongs to the benzamide class of compounds. While some benzamide derivatives have been investigated as potassium channel modulators, specific and detailed research on this compound's activity as a potassium channel opener is sparse in the available literature.

A 1997 study by Xu et al. investigated the effects of this compound on the action potentials of swine ventricular muscles and Purkinje fibers, as well as on guinea pig papillary muscles. While the full details of this study are not widely accessible, the focus on cardiac action potentials suggests a potential interaction with the ion channels that govern cardiac repolarization, primarily potassium channels. However, without the complete study, it is impossible to ascertain whether this compound acts as an opener or a blocker of these channels, the specific channel subtypes it may target, or the quantitative aspects of its activity.

Potential Mechanisms of Action: A Hypothetical Framework

Should this compound act as a potassium channel opener, its mechanism would likely involve direct interaction with the channel protein, leading to an increased probability of the channel being in the open state. This could occur through several hypothetical mechanisms:

-

Allosteric Modulation: this compound might bind to a site on the potassium channel distinct from the ion-conducting pore. This binding could induce a conformational change in the channel protein that favors the open state, thereby increasing potassium ion efflux and causing hyperpolarization.

-

Direct Gating Modification: It is also conceivable that this compound could interact directly with the channel's gating machinery, either the voltage sensor or the activation gate, to lower the energy barrier for channel opening.

The specific type of potassium channel targeted would determine the physiological outcome. Potential targets could include:

-

ATP-sensitive potassium (K-ATP) channels: Important in vascular smooth muscle relaxation and cardiac protection.

-

Voltage-gated potassium (Kv) channels: A large family, including the KCNQ (Kv7) subfamily, which are crucial for regulating neuronal excitability and cardiac rhythm.

-

Calcium-activated potassium (KCa) channels: Involved in regulating smooth muscle tone and neuronal firing patterns.

Experimental Protocols for Investigating this compound's aCtivity

To definitively characterize this compound as a potassium channel opener, a series of well-defined experiments would be necessary. The following outlines key experimental protocols that could be employed.

Electrophysiological Studies

Objective: To directly measure the effect of this compound on potassium channel currents.

Methodology: Patch-Clamp Electrophysiology

-

Cell Lines: Use cell lines stably expressing specific potassium channel subtypes of interest (e.g., HEK-293 cells expressing KCNQ1/KCNE1, Kv7.2/7.3, or Kir6.2/SUR2A).

-

Primary Cells: Isolate primary cells known to express the target potassium channels, such as ventricular cardiomyocytes or vascular smooth muscle cells.

-

Whole-Cell Configuration:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply voltage-clamp protocols to elicit potassium currents. For voltage-gated channels, this would involve depolarizing voltage steps. For K-ATP channels, the intracellular solution would have a low ATP concentration to promote channel opening.

-

Perfuse the cell with a control extracellular solution and record baseline potassium currents.

-

Apply this compound at various concentrations to the extracellular solution and record the resulting changes in potassium current amplitude and kinetics.

-

Construct a concentration-response curve to determine the EC50 (half-maximal effective concentration) of this compound.

-

-

Inside-Out Patch Configuration:

-

Excise a patch of membrane containing the potassium channels of interest.

-

Apply this compound directly to the intracellular face of the membrane to investigate potential intracellular binding sites.

-

Radioligand Binding Assays

Objective: To determine if this compound binds directly to the potassium channel protein.

Methodology:

-

Prepare cell membranes from cells overexpressing the target potassium channel.

-

Incubate the membranes with a radiolabeled ligand known to bind to a specific site on the channel (e.g., [3H]glyburide for K-ATP channels).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for the channel.

Functional Assays in Tissues

Objective: To assess the physiological effects of this compound in a more integrated system.

Methodology: Isolated Tissue Bath Experiments

-

Vascular Smooth Muscle Relaxation:

-

Mount rings of isolated arteries (e.g., rat aorta) in an organ bath filled with physiological salt solution.

-

Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine or high potassium solution).

-

Add cumulative concentrations of this compound and measure the relaxation of the arterial rings.

-

To confirm the involvement of potassium channels, perform experiments in the presence of a potassium channel blocker (e.g., glibenclamide for K-ATP channels or 4-aminopyridine for Kv channels) to see if the relaxant effect of this compound is attenuated.

-

-

Cardiac Action Potential Measurement:

-

Isolate and perfuse a whole heart (Langendorff preparation) or use isolated cardiac muscle strips.

-

Record cardiac action potentials using microelectrodes.

-

Perfuse with this compound and observe any changes in action potential duration, resting membrane potential, and other parameters. An opening of potassium channels would be expected to shorten the action potential duration and/or hyperpolarize the resting membrane potential.

-

Data Presentation: A Template for Quantitative Analysis

Should experimental data become available, it should be organized into clear, structured tables for easy comparison and analysis.

Table 1: Electrophysiological Effects of this compound on a Specific Potassium Channel

| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) |

| Peak Current Density (pA/pF) | |||

| Half-maximal Activation Voltage (V50) | |||

| Activation Time Constant (τ_act) | |||

| Deactivation Time Constant (τ_deact) | |||

| EC50 (µM) |

Table 2: Vasorelaxant Effects of this compound

| Vasoconstrictor | This compound EC50 (µM) | Maximum Relaxation (%) | Effect of K+ Channel Blocker |

| Phenylephrine | |||

| High K+ |

Signaling Pathways and Logical Relationships

The following diagrams, presented in DOT language for Graphviz, illustrate the hypothetical signaling pathway of a potassium channel opener and a potential experimental workflow for investigating this compound.

Caption: Hypothetical signaling pathway of this compound as a potassium channel opener.

Caption: Experimental workflow for investigating this compound's potassium channel activity.

Conclusion and Future Directions

The current evidence is insufficient to definitively classify this compound as a potassium channel opener. The preliminary findings from early studies on its effects on cardiac action potentials provide a compelling rationale for further investigation. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically explore the interaction of this compound with specific potassium channel subtypes. Such studies are essential to elucidate its mechanism of action and to determine its potential as a therapeutic agent. Future research should focus on high-throughput screening of this compound and its analogs against a panel of potassium channels, followed by detailed electrophysiological and in vivo studies to validate any promising leads. This approach will be critical in unlocking the therapeutic potential of this and related chemical scaffolds.

Investigating the Therapeutic Potential of Gallic Acid and Its Derivatives: A Technical Guide

A note on the compound "Gallanilide": Initial searches for the specific compound "this compound" (3,4,5-trihydroxy-N-phenylbenzamide) yielded limited to no specific research on its therapeutic potential. Given the lack of available data, this technical guide will focus on its well-researched parent compound, gallic acid (3,4,5-trihydroxybenzoic acid) , and its closely related derivative, methyl gallate . These compounds share the core 3,4,5-trihydroxybenzoyl moiety and have a significant body of scientific literature detailing their therapeutic properties, which may provide insights into the potential activities of related structures like this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential of gallic acid and methyl gallate, with a focus on their anti-inflammatory, antioxidant, and anticancer activities.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the biological activities of gallic acid and its derivatives from various preclinical studies.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Gallic Acid | HeLa | Cervical Cancer | 10.00 ± 1.06 µg/mL | [1] |

| Gallic Acid | A431 | Skin Cancer | 11 µg/mL (at 48h) | [1] |

| Gallic Acid | MCF-7 | Breast Cancer | 166.90 µg/mL | [2] |

| Gallic Acid | HeLa | Cervical Cancer | 13.44 µg/mL | [3] |

| Methyl Gallate | HeLa | Cervical Cancer | 11.00 ± 0.58 µg/mL | [1] |

| Methyl Gallate | U87 | Glioblastoma | 8.44 ± 0.61 µg/mL | [1] |

| Methyl Gallate | A431 | Skin Cancer | 43 µg/mL (at 48h) | [1] |

| Methyl Gallate | MCF-7 | Breast Cancer | 113.25 µg/mL | [2] |

| Methyl Gallate | HeLa | Cervical Cancer | 16.55 µg/mL | [3] |

| Heptyl Gallate | MCF-7 | Breast Cancer | 25.94 µg/mL | [2] |

| Octyl Gallate | MCF-7 | Breast Cancer | 42.34 µg/mL | [2] |

| Isoamyl Gallate | MCF-7 | Breast Cancer | 58.11 µg/mL | [2] |

Table 2: Anti-inflammatory and Antioxidant Activity

| Compound/Assay | Model/Method | Measured Effect | Effective Concentration/Dosage | Reference(s) |

| Methyl Gallate | Zymosan-induced arthritis (mice) | Inhibition of edema formation | 7 mg/kg (oral) | [4] |

| Zymosan-induced arthritis (mice) | Inhibition of IL-6, IL-1β, TNF-α, CXCL-1 production | 7 mg/kg (oral) | [4][5] | |

| Acetic acid-induced colitis (rats) | Reduction in macroscopic lesion score and MDA levels | 100 and 300 mg/kg (oral) | [6] | |

| Gallic Acid | DPPH Radical Scavenging | Antioxidant activity | IC50: 13.2 - 30.53 µM | [7] |

| ABTS Radical Scavenging | Antioxidant activity | IC50: 3.55 µg/mL | [7] | |

| Elastase-induced emphysema (rats) | Modulation of Nrf2, HO-1, NF-κB | 30 mg/kg | [8][9] | |

| Proteinase Inhibition Assay | Anti-inflammatory activity | 52.83% inhibition at 250 µg/mL | [10] | |

| Albumin Denaturation Assay | Anti-inflammatory activity | 74.79% inhibition at 250 µg/mL | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., gallic acid, methyl gallate) and incubated for a specified period (e.g., 72 hours).[3]

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 4 hours.[3]

-

Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay (Zymosan-Induced Arthritis in Mice)

This model is used to evaluate the in vivo anti-inflammatory effects of a compound.

-

Animals: Male Swiss mice are used for the experiment.

-

Treatment: Mice are pre-treated orally with the test compound (e.g., methyl gallate at 7 mg/kg) or a vehicle control one hour before the induction of arthritis.[4]

-

Induction of Arthritis: Arthritis is induced by an intra-articular injection of zymosan into the knee joint.[4]

-

Assessment of Edema: Joint swelling is measured at different time points (e.g., 6 and 24 hours) after zymosan injection.

-

Analysis of Inflammatory Mediators: At the end of the experiment, the synovial fluid is collected to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., CXCL-1) using ELISA.[5]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of a compound.

-

Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction: Various concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[7]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[7]

Signaling Pathways and Mechanisms of Action

Gallic acid and its derivatives exert their therapeutic effects by modulating various signaling pathways.

Anti-inflammatory Signaling

Gallic acid has been shown to suppress inflammation by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13] Furthermore, gallic acid can activate the Nrf2-HO-1 (Nuclear factor erythroid 2-related factor 2-Heme oxygenase-1) pathway, which is a key regulator of the antioxidant response and also has anti-inflammatory functions.[8][9]

Caption: Anti-inflammatory signaling pathways modulated by Gallic Acid.

Anticancer Signaling

In the context of cancer, gallic acid has been shown to modulate the PI3K/AKT/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) and MAPK signaling pathways.[14] Inhibition of the PI3K/AKT pathway and modulation of MAPK signaling can lead to the induction of apoptosis (programmed cell death) in cancer cells.[14] Gallic acid can also influence the expression of apoptosis-related proteins, such as increasing the expression of Bax and p53, while decreasing the expression of Bcl-2.[14]

Caption: Anticancer signaling pathways influenced by Gallic Acid.

Experimental Workflow: In Vitro Anticancer Evaluation

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a compound's anticancer potential.

Caption: Workflow for in vitro anticancer activity screening.

References

- 1. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. ukm.my [ukm.my]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-inflammatory Effect of Methyl Gallate on Experimental Arthritis: Inhibition of Neutrophil Recruitment, Production of Inflammatory Mediators, and Activation of Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential usefulness of methyl gallate in the treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - ProQuest [proquest.com]

- 9. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]

Gallanilide Derivatives as Antimicrobial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Gallanilide derivatives, which are amide-containing compounds derived from gallic acid, have emerged as a promising class of molecules with significant antimicrobial properties. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and putative mechanisms of action of this compound derivatives. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and mechanisms to facilitate a deeper understanding and further investigation of this important class of compounds.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid found in a variety of plants, is well-regarded for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] The modification of gallic acid's carboxyl group to form amide derivatives, known as gallanilides or N-substituted gallamides, has been a key strategy to enhance its pharmacological profile. These structural modifications can influence the lipophilicity and hydrogen-bonding capabilities of the parent molecule, potentially leading to improved antimicrobial efficacy and a broader spectrum of activity.[3] This guide will delve into the technical aspects of this compound derivatives as antimicrobial agents, providing a foundation for their further development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the formation of an amide bond between gallic acid (or a protected form) and a substituted aniline. A common and effective method involves a carbodiimide-mediated amide coupling reaction.

General Experimental Protocol: Amide Coupling

A general procedure for the synthesis of N-aryl-3,4,5-trihydroxybenzamides is as follows:

-

Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the hydroxyl groups of gallic acid are often protected, for instance, by converting them to acetate esters. This can be achieved by reacting gallic acid with acetic anhydride.

-

Activation of Carboxylic Acid: The protected gallic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activating agent like N-hydroxybenzotriazole (HOBt).[4] The mixture is typically stirred at room temperature for a short period to form an activated ester.

-

Amide Bond Formation: The desired substituted aniline is then added to the reaction mixture. The reaction is allowed to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Deprotection: If the hydroxyl groups were protected, a deprotection step is necessary. For acetate groups, this can be achieved by hydrolysis under basic conditions (e.g., using sodium hydroxide) followed by neutralization.

-

Purification: The final this compound derivative is purified from the reaction mixture using standard techniques such as extraction, crystallization, or column chromatography.[5]

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

Antimicrobial Activity of this compound Derivatives

This compound derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of selected this compound derivatives. The data is presented as pMIC (the negative logarithm of the MIC in Molar) to standardize the comparison. A higher pMIC value indicates greater potency.

| Compound | Microorganism | pMIC (µM/mL) | Reference |

| 3,4,5-trihydroxy-N,N-diphenylbenzamide | Bacillus subtilis | 2.01 | [1] |

| 3,4,5-trihydroxy-N-(naphthalen-2-yl)benzamide | Bacillus subtilis | 2.01 | [1] |

Note: The available quantitative data for this compound derivatives is currently limited in the public domain. Further research is required to expand this dataset.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.

-

Inoculum Preparation: The test microorganism is cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard. This standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Control wells (no antimicrobial agent) are also included to ensure the viability of the bacteria.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

-

Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

The following diagram illustrates the workflow for the broth microdilution method.

Mechanism of Action

The precise molecular mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, based on the known activities of gallic acid and other phenolic compounds, several potential mechanisms can be proposed.

Disruption of Bacterial Cell Membranes

One of the primary proposed mechanisms of action for phenolic compounds is the disruption of the bacterial cell membrane. The lipophilic nature of the this compound derivatives, enhanced by the anilide moiety, may facilitate their intercalation into the lipid bilayer of the bacterial cell membrane. This can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components, ultimately resulting in cell death.[6]

Inhibition of Essential Enzymes

This compound derivatives may also act as inhibitors of crucial bacterial enzymes. The polyphenolic structure of these compounds makes them potential candidates for binding to the active sites of enzymes, thereby inhibiting their function. Potential targets could include enzymes involved in cell wall synthesis, DNA replication (such as DNA gyrase), or metabolic pathways essential for bacterial survival.

The following diagram illustrates the potential mechanisms of action of this compound derivatives.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies suggest that the nature and position of substituents on the aniline ring of this compound derivatives play a crucial role in their antimicrobial activity. The presence of bulky aromatic groups on the amide nitrogen, such as diphenyl or naphthyl moieties, has been associated with increased potency against certain bacterial strains like Bacillus subtilis.[1] This suggests that extending the lipophilic character and the potential for π-π stacking interactions can enhance the antimicrobial effect. Further systematic studies are needed to fully elucidate the SAR of this class of compounds.

Conclusion and Future Directions

This compound derivatives represent a promising class of antimicrobial agents with the potential for further development. Their straightforward synthesis and the tunability of their structure allow for the exploration of a wide chemical space to optimize their activity and spectrum. Future research should focus on:

-

Expansion of the this compound Library: Synthesizing and screening a broader range of derivatives with diverse substitutions on the aniline ring to establish a more comprehensive SAR.

-

Elucidation of the Mechanism of Action: Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds in bacteria.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

By addressing these key areas, the scientific community can advance the development of this compound derivatives as a new and effective class of antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

- 1. Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Gallanilide Compounds in Inflammation Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. Gallanilide compounds, derivatives of the naturally occurring polyphenol gallic acid, have emerged as a promising class of molecules with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of novel this compound compounds, focusing on their mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for their evaluation.

Core Anti-inflammatory Mechanisms of this compound Compounds

This compound compounds exert their anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzyme activity. Their therapeutic potential stems from their ability to interfere with the inflammatory cascade at multiple points.

Inhibition of Pro-inflammatory Enzymes

Gallic acid and its derivatives are known to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2] While direct enzymatic inhibition data for novel gallanilides is still emerging, their structural similarity to other galloyl derivatives suggests a similar mechanism of action.

Modulation of Key Signaling Pathways

The anti-inflammatory properties of many phenolic compounds, including gallic acid derivatives, are attributed to their ability to modulate intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. This compound compounds are hypothesized to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation activates a phosphorylation cascade that leads to the activation of these MAPKs. Activated MAPKs, in turn, phosphorylate and activate various transcription factors, such as AP-1, which cooperate with NF-κB to induce the expression of pro-inflammatory genes. Evidence suggests that phenolic amides can suppress the phosphorylation of key MAPK proteins.

Quantitative Anti-inflammatory Data

While comprehensive quantitative data for a wide range of novel this compound compounds is still being actively researched, preliminary studies on structurally related phenolic amides demonstrate significant anti-inflammatory potential. The following tables summarize representative data from in vitro and in vivo assays.

Table 1: In Vitro Anti-inflammatory Activity of Phenolic Amide Derivatives of Gallic Acid

| Compound ID | Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |

| PA1 | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Significant decrease | [4] |

| PA1 | TNF-α Production | RAW 264.7 | LPS | Significant decrease | [4] |

| Galloyl Derivative 5 | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Strong inhibition | [5][6] |

| Galloyl Derivative 7 | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Strong inhibition | [5][6] |

| N-Pyrazolyl Benzamide 6h | p38 Kinase Inhibition | - | - | >50% at 10 µM | [7] |

| N-Pyrazolyl Benzamide 6i | p38 Kinase Inhibition | - | - | >50% at 10 µM | [7] |

| N-Pyrazolyl Benzamide 6j | p38 Kinase Inhibition | - | - | >50% at 10 µM | [7] |

| N-Pyrazolyl Benzamide 6o | p38 Kinase Inhibition | - | - | >50% at 10 µM | [7] |

Table 2: In Vivo Anti-inflammatory Activity of Phenolic Amide Derivatives of Gallic Acid

| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |

| N-Pyrazolyl Benzamide 6c | Rat | Carrageenan-induced paw edema | 50 mg/kg | >70% | [7] |

| N-Pyrazolyl Benzamide 6e | Rat | Carrageenan-induced paw edema | 50 mg/kg | >70% | [7] |

| N-Pyrazolyl Benzamide 6f | Rat | Carrageenan-induced paw edema | 50 mg/kg | >70% | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of novel compounds like gallanilides.

In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test this compound compounds

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test this compound compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. A negative control group without LPS stimulation should be included.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

-

Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test this compound compounds

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test this compound compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives the reference drug.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to determine the effect of this compound compounds on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 cells

-

Test this compound compounds

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells and treat with test compounds and/or LPS as described for the in vitro assays.

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with specific primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of novel this compound compounds for their anti-inflammatory properties.

References

- 1. COX-2 structural analysis and docking studies with gallic acid structural analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX-2 structural analysis and docking studies with gallic acid structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 4. Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Neuroprotective Potential of Gallic Acid and its Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents. Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenolic compound found in a variety of plants, and its derivatives have emerged as promising candidates for neuroprotection. This technical guide provides an in-depth overview of the neuroprotective effects of gallic acid, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new therapeutics for neurological disorders.

Introduction

Gallic acid, a phenolic acid, is widely distributed in the plant kingdom and is a key component of hydrolyzable tannins. Its antioxidant properties have been recognized for centuries, and a growing body of scientific evidence now supports its potent neuroprotective activities.[1][2] These effects are attributed to its ability to scavenge free radicals, chelate metal ions, modulate inflammatory responses, and inhibit apoptotic pathways.[3] This whitepaper will explore the multifaceted neuroprotective actions of gallic acid, providing a detailed analysis of the underlying molecular mechanisms and a summary of the preclinical evidence supporting its therapeutic potential.

Mechanisms of Neuroprotection

The neuroprotective effects of gallic acid are mediated through several key mechanisms:

-

Antioxidant Activity: Gallic acid is a potent antioxidant that can neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This is primarily due to the presence of three hydroxyl groups on its aromatic ring, which can donate hydrogen atoms to scavenge free radicals. By reducing oxidative stress, gallic acid helps to protect neurons from oxidative damage to lipids, proteins, and DNA.[3][4]

-